molecular formula C6H10O3 B13548221 1-(3-Hydroxyoxolan-3-yl)ethan-1-one

1-(3-Hydroxyoxolan-3-yl)ethan-1-one

Cat. No.: B13548221
M. Wt: 130.14 g/mol
InChI Key: LINYULCYEACGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxyoxolan-3-yl)ethan-1-one is a cyclic ketone derivative featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyl (-OH) group and an acetyl (-COCH₃) group at the 3-position. This compound belongs to the class of oxygen-containing heterocycles, which are pivotal in organic synthesis due to their stability and versatility.

  • Oxolane core: A five-membered saturated ring with one oxygen atom (C₄H₈O).
  • Substituents: A hydroxyl and acetyl group at the 3-position, leading to an estimated molecular formula of C₆H₁₀O₃ and a molar mass of ~130.14 g/mol.
  • Key applications: Likely serves as a chiral intermediate in pharmaceuticals or agrochemicals, though direct evidence is sparse .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-(3-hydroxyoxolan-3-yl)ethanone

InChI

InChI=1S/C6H10O3/c1-5(7)6(8)2-3-9-4-6/h8H,2-4H2,1H3

InChI Key

LINYULCYEACGBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOC1)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxolane with ethanoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency.

Chemical Reactions Analysis

1-(3-Hydroxyoxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxyoxolan-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The ethanone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(5-Hydroxy-4-methyloxolan-3-yl)ethan-1-one
  • Structure : Similar oxolane backbone with a hydroxyl group at C5 and a methyl group at C4.
  • Molecular formula : C₇H₁₂O₃ (molar mass: 144.17 g/mol).
1-(Oxetan-3-yl)ethan-1-one
  • Structure : Features a four-membered oxetane ring instead of oxolane (CAS 1507872-90-3).
  • Molecular formula : C₅H₈O₂ (molar mass: 100.12 g/mol).
  • Key difference : The smaller oxetane ring introduces higher ring strain, increasing reactivity in click chemistry or photoredox catalysis .
1-(3-Hydroxyoxetan-3-yl)ethan-1-one
  • Structure : Oxetane ring with hydroxyl and acetyl groups at C3 (CAS 2282905-58-0).
  • Molecular formula : C₅H₈O₃ (molar mass: 116.12 g/mol).
  • Key difference : The combination of hydroxyl and ketone groups on a strained ring may enable unique hydrogen-bonding interactions in crystal engineering .
1-[3-(Dimethylamino)phenyl]ethan-1-one
  • Structure: Aromatic derivative with a dimethylamino group (CAS 18992-80-8).
  • Molecular formula: C₁₀H₁₃NO (molar mass: 163.22 g/mol).
  • Key difference: The planar aromatic system and electron-donating dimethylamino group enhance conjugation, making it suitable for optoelectronic materials .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Features
1-(3-Hydroxyoxolan-3-yl)ethan-1-one C₆H₁₀O₃ ~130.14 Hydroxyl and acetyl groups enhance polarity; stable 5-membered ring .
1-(Oxetan-3-yl)ethan-1-one C₅H₈O₂ 100.12 High ring strain increases reactivity; compact structure .
1-(3-Hydroxyoxetan-3-yl)ethan-1-one C₅H₈O₃ 116.12 Dual functional groups enable hydrogen bonding; lower thermal stability .
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 Aromaticity and electron-rich groups aid in charge transfer .

Research Findings and Challenges

  • Computational Studies : Density-functional theory (DFT) methods () could predict the thermochemical stability of these compounds, with oxolane derivatives expected to exhibit lower strain energy than oxetanes .
  • Crystallography : Tools like SHELXL () are critical for resolving the stereochemistry of hydroxylated cyclic ketones .
  • Toxicity : Analogues like 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one () highlight the importance of assessing acute toxicity for hydroxylated ketones in drug development .

Biological Activity

1-(3-Hydroxyoxolan-3-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its mechanisms, efficacy, and applications in therapeutic contexts.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C5H10O3\text{C}_5\text{H}_{10}\text{O}_3

The compound features a hydroxy group that contributes to its biological interactions, particularly in relation to enzyme inhibition and cellular signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented, particularly in colorectal and breast cancer models. The compound's mechanism of action involves modulation of cell cycle progression and induction of pro-apoptotic factors.

Enzyme Inhibition

One of the key mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative disease contexts, particularly Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Modulation of Signaling Pathways

The compound also appears to modulate various signaling pathways involved in inflammation and cancer progression. By influencing pathways such as NF-kB and MAPK, it can reduce inflammatory responses and inhibit tumor growth.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated a significant increase in SOD and catalase activity upon treatment with the compound.
Study 2Antimicrobial EffectsShowed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 3Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potent anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.